BenchChemオンラインストアへようこそ!

Benzo[d]isoxazole-5-sulfonic acid amide

HIF-1α inhibition Cancer hypoxia Transcriptional regulation

Benzo[d]isoxazole-5-sulfonic acid amide (CAS 1783698-57-6), also named 1,2-benzoxazole-5-sulfonamide, is an unsubstituted heterocyclic sulfonamide building block with the molecular formula C₇H₆N₂O₃S and a molecular weight of 198.20 g/mol. Its structure features a benzene ring fused to an isoxazole ring, with a primary sulfonamide group at the 5-position.

Molecular Formula C7H6N2O3S
Molecular Weight 198.2 g/mol
CAS No. 1783698-57-6
Cat. No. B1403209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]isoxazole-5-sulfonic acid amide
CAS1783698-57-6
Molecular FormulaC7H6N2O3S
Molecular Weight198.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)N)C=NO2
InChIInChI=1S/C7H6N2O3S/c8-13(10,11)6-1-2-7-5(3-6)4-9-12-7/h1-4H,(H2,8,10,11)
InChIKeyHYSJXGOSPJYLHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[d]isoxazole-5-sulfonic acid amide (CAS 1783698-57-6): Core Scaffold Identification and Procurement Rationale


Benzo[d]isoxazole-5-sulfonic acid amide (CAS 1783698-57-6), also named 1,2-benzoxazole-5-sulfonamide, is an unsubstituted heterocyclic sulfonamide building block with the molecular formula C₇H₆N₂O₃S and a molecular weight of 198.20 g/mol . Its structure features a benzene ring fused to an isoxazole ring, with a primary sulfonamide group at the 5-position. This compound serves as the foundational, unadorned scaffold for two distinct, literature-validated drug discovery programs: one targeting hypoxia-inducible factor (HIF)-1α transcription [1] and another targeting the bromodomain-containing protein 4 (BRD4) [2]. It is commercially available for research purposes with a purity of ≥98% .

Why Benzo[d]isoxazole-5-sulfonic acid amide (1783698-57-6) Cannot Be Replaced by Generic Analogs in Drug Discovery


The unsubstituted benzo[d]isoxazole-5-sulfonamide core is not a generic, interchangeable heterocycle. The specific placement of the primary sulfonamide at the 5-position of the benzo[d]isoxazole ring system is critical for biological activity. Research demonstrates that even minor structural deviations lead to a complete loss of target engagement or a drastic shift in pharmacological profile. For instance, moving the carboxamide to the 3-position or modifying the fused ring system can abolish anti-HIF-1α activity entirely [1]. Similarly, adding a simple ethyl group at the 3-position redirects the compound's activity from the HIF-1α pathway to the BRD4 epigenetic target [2]. These findings prove that this specific CAS number defines a unique chemical starting point with a defined, non-fungible biological fingerprint, making generic substitution scientifically invalid.

Quantitative Differentiation of Benzo[d]isoxazole-5-sulfonic acid amide (1783698-57-6) from Key Analogs


Validated HIF-1α Transcriptional Inhibitory Activity of the Core Scaffold vs. Inactive Structural Isomers

The target compound, identified as the lead 'compound 1' in a seminal 2022 paper, demonstrates definitive HIF-1α transcriptional inhibitory activity. This contrasts sharply with a close structural isomer. The study's protocompound (N-phenylbenzo[d]isoxazole-3-carboxamide) had not been previously reported for biological activity. The authors then investigated the necessity of the benzene-fused isoxazole ring. The designed analog '2', which altered this core structure, and the amide inversion structure '9' both led to a complete loss of anti-HIF-1α activity [1]. This directly proves that the specific benzo[d]isoxazole scaffold with the correct substitution pattern is essential for target engagement.

HIF-1α inhibition Cancer hypoxia Transcriptional regulation Dual-luciferase reporter assay

Micromolar-to-Nanomolar Potency Gain upon Derivatization: A Proven Trajectory from the Core Scaffold

The target compound serves as the direct reference point for a significant SAR finding. While the unsubstituted core (compound 1) inhibits HIF-1α transcription with an IC50 of 0.31 μM, simple para-substitution on the N-phenyl ring yields a dramatic increase in potency. Compounds 15 and 31 achieved an IC50 of 24 nM, representing a 13-fold improvement over the parent scaffold [1]. This quantitative link between the building block and the optimized leads is explicitly documented, providing a validated optimization vector.

Structure-Activity Relationship (SAR) Lead optimization para-Substituent effect HIF-1α inhibitor

Divergent Target Selectivity: 3-Ethyl Substitution Switches from HIF-1α to BRD4 Inhibition

A different research program demonstrates that a simple 3-ethyl substitution on the target compound's core redirects biological activity entirely. While the unsubstituted compound (a 5-sulfonamide) is a HIF-1α inhibitor [1], its 3-ethyl-benzo[d]isoxazole analog serves as a core for potent BRD4 inhibitors. The most potent derivatives from this series, compounds 11h and 11r, show remarkable anti-proliferative activity against MV4-11 leukemia cells with IC50 values of 0.78 μM and 0.87 μM, respectively [2]. This demonstrates that substituents on the core ring, not just the sulfonamide, dictate the biological target.

BRD4 inhibition Epigenetics Target selectivity Acute myeloid leukemia

Targeted Application Scenarios for Procuring Benzo[d]isoxazole-5-sulfonic acid amide (CAS 1783698-57-6)


Validated Starting Point for HIF-1α Inhibitor Lead Optimization Programs

Procure this compound as the direct, literature-validated starting point for a medicinal chemistry campaign against the HIF-1α transcription factor, a key target in tumor progression and metastasis. The scaffold has a confirmed IC50 of 0.31 μM, and a published SAR path via para-substitution of the N-phenyl ring yields a 13-fold potency improvement to 24 nM [1]. This allows a research team to immediately replicate published results and rationally explore proprietary chemical space, significantly accelerating hit-to-lead timelines.

Essential Negative Control or Scaffold for BRD4 Inhibitor Research

In epigenetic drug discovery focused on BET bromodomains, this compound is an essential reagent. It serves as the unsubstituted parent scaffold for synthesizing new BRD4 inhibitors based on the published 3-ethyl-benzo[d]isoxazole series, which has produced leads with anti-proliferative activity against AML cell lines (IC50 values of 0.78 and 0.87 μM) [2]. The target compound can be used as a negative control in BRD4 binding assays to demonstrate that activity is dependent on the 3-position substitution, which is critical for establishing on-target specificity.

Core Scaffold for Parallel, Multi-Target Selectivity Panel Screening

The unique ability of this single scaffold to diverge into potent inhibitors of two distinct therapeutic targets (HIF-1α and BRD4) through simple structural modifications makes it a high-value starting point for a focused library synthesis [REFS-1, REFS-2]. A research group can procure this compound to generate a small panel of derivatives for parallel screening against an epigenetic and transcription factor panel. This approach enables the rapid identification of selective starting points for multiple programs simultaneously, maximizing the return on investment from a single procurement decision.

Quote Request

Request a Quote for Benzo[d]isoxazole-5-sulfonic acid amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.